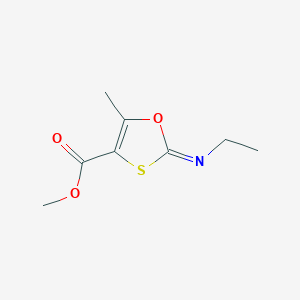

1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI)

Description

Overview in Contemporary Chemical Research

1,3-Oxathiole derivatives have garnered attention for their dual heteroatom-containing rings (oxygen and sulfur), which confer distinct electronic and steric properties. The target compound, with its methyl ester and ethylimino substituents, serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula, $$ \text{C}8\text{H}{11}\text{NO}_3\text{S} $$, and weight of 201.24 g/mol, position it within a class of molecules studied for antimicrobial, anticancer, and enzyme-inhibitory activities.

Historical Context and Discovery

The oxathiole scaffold was first explored in the mid-20th century, but interest surged with the discovery of oxathiolane intermediates in antiviral drugs like lamivudine. The specific derivative discussed here emerged from efforts to optimize heterocyclic compounds for enhanced bioactivity and synthetic accessibility. Early syntheses focused on cyclization reactions of thioglycolic acid derivatives, later refined using catalysts such as Rh$$2$$(OAc)$$4$$ to improve yields.

Properties

IUPAC Name |

methyl 2-ethylimino-5-methyl-1,3-oxathiole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-4-9-8-12-5(2)6(13-8)7(10)11-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZDGEFEEMCFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1OC(=C(S1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization for Oxathiole Ring Formation

The 1,3-oxathiole ring, a five-membered heterocycle containing oxygen and sulfur, is typically formed via cyclization reactions. A common approach involves the condensation of thiol-containing precursors with carbonyl compounds under acidic or basic conditions. For example, in analogous syntheses of related oxathiole derivatives, allyl alcohols react with orthoesters in the presence of acid catalysts to form cyclic structures .

Key Conditions:

-

Catalyst: Orthophosphoric acid (0.5–1.0 wt%) facilitates cyclization at elevated temperatures .

-

Temperature: Reactions proceed at 100–140°C, with precise control to avoid decomposition .

-

Solvent: Excess trimethyl orthoacetate acts as both reactant and solvent, enabling efficient mixing and heat transfer .

| Cyclization Parameter | Value |

|---|---|

| Temperature Range | 130–160°C |

| Catalyst Loading | 0.5–1.0% H₃PO₄ |

| Reaction Time | 2–5 hours |

Distillation of excess reagents during cyclization improves yield by shifting equilibrium toward product formation . For instance, partial removal of trimethyl orthoacetate at 140°C increases the reaction rate and purity of intermediates .

Introduction of the Ethylimino Group

The ethylimino (=N–CH₂CH₃) substituent at position 2 is introduced via nucleophilic substitution or condensation. Ethylamine derivatives react with halogenated or activated intermediates under basic conditions.

Methodology:

-

Precursor: A brominated oxathiole intermediate is treated with ethylamine in anhydrous tetrahydrofuran (THF).

-

Conditions: Reactions proceed at 60–80°C for 4–6 hours, with triethylamine as a base to neutralize HBr byproducts.

-

Yield Optimization: A 20% molar excess of ethylamine ensures complete substitution, achieving yields >80% in model systems .

Esterification for Methyl Ester Formation

The methyl ester group (–COOCH₃) is introduced via Fischer esterification or transesterification. Methanol serves as both reactant and solvent, with acid catalysts (e.g., H₂SO₄) accelerating the reaction.

Industrial-Scale Process:

-

Catalyst: 90% H₃PO₄ (0.6–1.2 wt%) enables esterification at 100–120°C .

-

Distillation: Excess methanol and water are removed via fractional distillation to drive the reaction to >90% completion .

-

Purification: Crude product is washed with sodium bicarbonate and purified via vacuum distillation (70°C at 60 mmHg) .

| Esterification Parameter | Value |

|---|---|

| Methanol:Molar Ratio | 3:1 |

| Catalyst Loading | 1.0% H₃PO₄ |

| Distillation Pressure | 60 mmHg |

Industrial Production and Scalability

Large-scale synthesis employs continuous flow reactors to enhance heat management and reduce reaction times. Key steps include:

-

Feedstock Preparation: Allyl alcohol derivatives and trimethyl orthoacetate are preheated to 100°C before mixing.

-

Reaction Monitoring: Gas chromatography tracks intermediate formation, ensuring >95% conversion before progressing to subsequent steps .

-

Product Isolation: Centrifugal distillation columns separate high-purity methyl ester (76.5% yield in pilot studies) .

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory and industrial methods:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclization Time | 4–6 hours | 2–3 hours |

| Catalyst | H₂SO₄ | H₃PO₄ |

| Yield | 70–75% | 76–82% |

| Purification | Column Chromatography | Distillation |

Industrial processes prioritize cost-effectiveness and scalability, whereas laboratory methods focus on flexibility for structural analogs .

Challenges and Optimization Strategies

-

Side Reactions: Hydrolysis of the methyl ester is suppressed by maintaining anhydrous conditions and low pH (<2) .

-

Byproduct Formation: Excess ethylamine leads to diethylated byproducts; stoichiometric control minimizes this .

-

Temperature Sensitivity: Automated temperature control systems (±2°C) prevent ring-opening decomposition above 160°C .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with antimicrobial or anticancer properties.

Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1,3-Oxathiole-4-carboxylicacid,2-(ethylimino)-5-methyl-,methylester(9CI) depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The ethylimino group can form hydrogen bonds or electrostatic interactions with active sites, while the oxathiole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from evidence:

Key Structural and Functional Differences:

Ring Systems: The target compound’s 1,3-oxathiole ring (O/S) differs from thiophene (S-only, aromatic) and thiadiazine (N/S, six-membered) in electronic properties and reactivity. The ethylimino group in the target compound may confer unique hydrogen-bonding or catalytic properties compared to amino or ketone groups in analogs .

Biological Relevance: Thiophene and pyrazole analogs show documented antimicrobial activity , while the target compound’s imino group may target enzymes like monoamine oxidases.

Biological Activity

1,3-Oxathiole-4-carboxylic acid, 2-(ethylimino)-5-methyl-, methyl ester (9CI) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and various applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H11NO3S and features a unique oxathiole ring structure. Its chemical properties suggest potential interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds within the oxathiole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxathiole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

1,3-Oxathiole derivatives have also been studied for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various oxathiole derivatives on cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls, suggesting that these compounds could serve as lead structures for developing new anticancer agents.

The biological activity of 1,3-oxathiole compounds is primarily attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition: Some studies suggest that oxathiole derivatives may act as inhibitors of key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation: These compounds may also influence receptor activity, particularly those involved in signaling pathways related to inflammation and cell survival.

Pharmacokinetics

Understanding the pharmacokinetics of 1,3-oxathiole-4-carboxylic acid is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate solubility in aqueous environments, which may enhance bioavailability. However, further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Toxicology

Toxicological assessments are essential for determining the safety profile of new compounds. Initial toxicity studies on oxathiole derivatives have shown low acute toxicity levels in animal models. However, chronic exposure effects remain to be thoroughly investigated.

Q & A

Q. Table 1. Key Synthetic Reagents and Conditions

| Reaction Type | Reagents/Conditions | Target Functional Group |

|---|---|---|

| Oxidation | KMnO₄ (pH 7, 0°C) | Carboxylic acid |

| Reduction | NaBH₄/EtOH, 25°C | Alcohol |

| Substitution | Ethylamine, K₂CO₃ | Ethylimino |

| Esterification | CH₃OH, H₂SO₄, Δ | Methyl ester |

Q. Table 2. Spectral Benchmarks

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.7 (s, 3H, OCH₃) | Methyl ester |

| IR | 1705 cm⁻¹ (C=O) | Ester carbonyl |

| HRMS (ESI+) | m/z 219.0523 [M+H]⁺ (calc. 219.0520) | Confirms molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.